molecular formula C36H52O13 B1180434 Moexipril Methyl Ester CAS No. 122379-46-8

Moexipril Methyl Ester

Cat. No.: B1180434
CAS No.: 122379-46-8
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Description

Moexipril Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C36H52O13. The purity is usually 95%.
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Properties

CAS No.

122379-46-8

Molecular Formula

C36H52O13

Synonyms

Moexipril Methyl Ester

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Moexipril Methyl Ester Metabolic & Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic and degradation pathways associated with Moexipril, with a specific forensic focus on the Moexipril Methyl Ester —a critical process-related impurity and structural analog.

Executive Technical Context

Moexipril is a potent, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor administered clinically as Moexipril Hydrochloride (the ethyl ester prodrug).[1][2][3][4] Its pharmacologic efficacy relies on bioactivation via hydrolysis to the diacid metabolite, Moexiprilat .[2][3][5][6]

This compound is not the active pharmaceutical ingredient (API); it is a specific transesterification impurity or synthetic intermediate . Its presence in drug substances is a critical quality attribute (CQA) because it shares the prodrug architecture of Moexipril but releases methanol upon hydrolysis rather than ethanol. Understanding its parallel metabolic fate and degradation into diketopiperazines (DKP) is essential for analytical resolution and toxicological qualification.

Chemical Architecture & Origin

The formation of this compound is primarily chemically driven rather than enzymatically derived in vivo.[6] It typically arises during synthesis or analytical profiling when the parent ethyl ester is exposed to methanol under acidic or basic stress.

Transesterification Mechanism

In the presence of methanol (often used as a solvent in HPLC or crystallization), the carbonyl carbon of the ethyl ester moiety undergoes nucleophilic attack by the methoxy group.

  • Precursor: Moexipril (Ethyl Ester)

    
    [4]
    
  • Transformation:

    
    
    
  • Product: this compound

    
     (Mass shift: -14 Da)[4]
    

Metabolic Pathway: The Convergent Hydrolysis

While this compound is an impurity, its structural homology dictates that it acts as a substrate for the same hepatic carboxylesterases (CES1) that activate the parent drug. The metabolic pathway is convergent , meaning both the Ethyl and Methyl esters yield the same active metabolite, Moexiprilat.

Step 1: Bioactivation (Hydrolysis)

Upon ingestion, the methyl ester bond is cleaved by serine esterases in the liver.

  • Enzyme: Human Carboxylesterase 1 (hCES1).

  • Reaction: Nucleophilic attack by the catalytic triad (Ser-His-Glu) on the ester carbonyl.[4]

  • Leaving Group: Methanol (Toxicologically distinct from the Ethanol released by the parent drug).

  • Active Metabolite: Moexiprilat (Diacid form).[3][5]

Step 2: Glucuronidation (Phase II)

The resulting Moexiprilat, possessing free carboxylic acid and amine groups, undergoes N-glucuronidation or O-glucuronidation to facilitate renal excretion.[4]

Pathway Visualization

The following diagram illustrates the convergent activation of the parent drug and the methyl ester impurity, alongside the competitive degradation route.

Moexipril_Metabolism Moex_Ethyl Moexipril (Ethyl Ester) [API Prodrug] Moex_Methyl This compound [Impurity/Analog] Moex_Ethyl->Moex_Methyl Transesterification (in MeOH/H+) Moexiprilat Moexiprilat [Active Diacid Metabolite] Moex_Ethyl->Moexiprilat Hepatic Hydrolysis (hCES1) - Releases EtOH DKP Moexipril Diketopiperazine [Inactive Degradant] Moex_Ethyl->DKP Intramolecular Cyclization (Dehydration) Moex_Methyl->Moexiprilat Hepatic Hydrolysis (hCES1) - Releases MeOH Moex_Methyl->DKP Cyclization Glucuronide Moexiprilat Glucuronide [Excretion Product] Moexiprilat->Glucuronide UGT Transferase (Phase II)

Caption: Convergent metabolic bioactivation of Moexipril and its Methyl Ester impurity to the active Moexiprilat, alongside the competitive cyclization pathway to Diketopiperazine (DKP).

Degradation Chemistry: The Diketopiperazine (DKP) Pathway

The most significant degradation pathway for Moexipril and its esters is the formation of Diketopiperazines (DKP) . This is an intramolecular cyclization that renders the drug pharmacologically inactive.

Mechanism: Intramolecular Aminolysis

Under conditions of moisture, heat, or specific pH stress (pH < 4), the secondary amine of the tetrahydroisoquinoline ring (or the alanine moiety) attacks the amide carbonyl of the adjacent residue.

  • Attack: The N-terminal amine nucleophilically attacks the ester carbonyl (in the case of ester cyclization) or the amide carbonyl.

  • Cyclization: Formation of a six-membered lactam ring.[4]

  • Result: Steric locking of the molecule, preventing ACE binding.

Critical Note for Methyl Ester: The Methyl Ester cyclizes faster than the Ethyl Ester in many cases due to the reduced steric hindrance of the methyl group compared to the ethyl group, making the carbonyl carbon more accessible to nucleophilic attack.

Analytical Strategy: Separation & Identification

Distinguishing the Methyl Ester impurity from the Parent Ethyl Ester requires high-resolution separation, as their physicochemical properties are similar.

LC-MS/MS Protocol

Objective: Resolve Moexipril (Ethyl), Moexipril (Methyl), and Moexiprilat.

ParameterSpecificationCausality / Rationale
Column C18 (e.g., Agilent Zorbax XDB, 4.6 x 150mm, 5µm)Required for hydrophobic retention of the esters.[4]
Mobile Phase A 20mM Ammonium Acetate (pH 6.[7]0)Buffering at pH 6.0 minimizes hydrolysis during analysis while ensuring ionization.
Mobile Phase B Acetonitrile (ACN)Crucial: Avoid Methanol to prevent on-column transesterification which would generate false positive Methyl Ester signals.[4]
Gradient 20% B to 90% B over 20 minGradient elution required to elute polar Moexiprilat early and hydrophobic esters later.
Detection ESI Positive Mode (+ve)Protonation of the secondary amine

.
Mass Transitions (MRM)[4]
  • Moexipril (Ethyl): Precursor 499.2

    
     Product 206.1 (Tetrahydroisoquinoline fragment).[4]
    
  • Moexipril (Methyl): Precursor 485.2

    
     Product 206.1 (Same fragment, confirming core structure).
    
  • Moexiprilat: Precursor 471.2

    
     Product 206.1.
    
  • DKP Degradant: Precursor 481.2 (Dehydration of parent).

References

  • Jayathirtha Rao, V. (2012).[7] Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. Journal of Analytical & Bioanalytical Techniques.

  • DrugBank Online. (2024). Moexipril: Pharmacology and Metabolism. [4]

  • PubChem. (2024). Moexipril Hydrochloride Compound Summary. National Library of Medicine.

  • Stanfield, C.L., & Germann, W.J. (2008).[5] Principles of Human Physiology (ACE Inhibitor Mechanisms). Pearson Education.[5] [4]

  • BOC Sciences. (2024). Moexipril Impurities and Degradation Standards.

Sources

A Technical Guide to the Physicochemical and Pharmacokinetic Distinctions Between Moexipril Ethyl Ester and a Hypothetical Moexipril Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, is clinically available as an ethyl ester prodrug, which undergoes in vivo hydrolysis to its active diacid metabolite, moexiprilat. This technical guide delves into the established characteristics of Moexipril Ethyl Ester and provides a scientifically grounded, theoretical comparison to a hypothetical Moexipril Methyl Ester. By examining the fundamental principles of medicinal chemistry and prodrug design, we will explore the anticipated differences in their physicochemical properties, enzymatic stability, and pharmacokinetic profiles. This document is structured to provide not only a comparative analysis but also detailed, field-proven experimental protocols for the validation of these theoretical distinctions. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess and contrast such closely related chemical entities.

Introduction: The Rationale for Ester Prodrugs in ACE Inhibition

The development of angiotensin-converting enzyme (ACE) inhibitors marked a significant advancement in the management of hypertension and congestive heart failure.[1] The therapeutic efficacy of these agents is contingent on their ability to inhibit the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] The active forms of many ACE inhibitors are dicarboxylic acids, which, while potent, often exhibit poor oral bioavailability due to their polarity. To overcome this limitation, a common and effective strategy is the use of ester prodrugs.[3] By masking one of the polar carboxyl groups as an ester, the lipophilicity of the molecule is increased, which generally enhances its absorption across the lipid-rich membranes of the gastrointestinal tract.[4]

Moexipril is a prime example of this strategy, available as an ethyl ester that is readily absorbed and subsequently hydrolyzed by hepatic and other tissue esterases to the active moexiprilat.[1][5] This guide will dissect the known attributes of Moexipril (the ethyl ester) and extrapolate the likely properties of a hypothetical this compound, a compound not currently in clinical use but a relevant subject for understanding structure-activity relationships in prodrug design.

The Central Hypothesis: Methyl vs. Ethyl Esterification and its Pharmacokinetic Implications

The core of our comparative analysis rests on the subtle yet significant structural difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) ester. This seemingly minor alteration can induce a cascade of changes in the molecule's physicochemical and pharmacokinetic properties. Our central hypothesis is that a this compound would exhibit distinct differences from the established Moexipril Ethyl Ester in three key areas:

  • Lipophilicity and Solubility: The shorter alkyl chain of the methyl ester is expected to render it slightly less lipophilic than the ethyl ester. This could influence its solubility in both aqueous and lipid environments, with potential downstream effects on formulation and absorption.

  • Rate of Enzymatic Hydrolysis: The steric hindrance around the carbonyl group of the ester is a critical determinant of its susceptibility to enzymatic cleavage by carboxylesterases.[6] We hypothesize that the smaller methyl group will present less steric hindrance, potentially leading to a faster rate of hydrolysis to moexiprilat compared to the ethyl ester.

  • Bioavailability and Pharmacokinetic Profile: The interplay between absorption (influenced by lipophilicity) and first-pass metabolism (hydrolysis rate) will ultimately shape the bioavailability and pharmacokinetic profile. A faster hydrolysis of the methyl ester could lead to higher peak concentrations of moexiprilat, but also potentially more rapid clearance.

The following sections will explore these hypotheses in detail, supported by established principles and outlining the experimental methodologies required for their validation.

Comparative Physicochemical Properties: A Data-Driven Postulation

To quantitatively assess the expected differences between this compound and Moexipril Ethyl Ester, we can predict and compare key physicochemical parameters.

PropertyMoexipril Ethyl Ester (Known)This compound (Hypothetical)Rationale for Predicted Difference
Molecular Weight ~498.57 g/mol ~484.54 g/mol Difference of one methylene (-CH₂-) group.
Lipophilicity (LogP) Moderately LipophilicSlightly Less LipophilicThe addition of a methylene group in the ethyl ester increases its nonpolar character, thus increasing its partition coefficient in a nonpolar/polar system.
Aqueous Solubility LowSlightly HigherA decrease in lipophilicity generally correlates with an increase in aqueous solubility.

The Critical Role of Enzymatic Hydrolysis: A Mechanistic Overview

The conversion of the prodrug to the active moexiprilat is a critical step in its mechanism of action. This biotransformation is primarily mediated by carboxylesterases, a family of enzymes abundant in the liver, plasma, and other tissues.[6]

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver & Plasma cluster_action Site of Action Moexipril Ester (Oral) Moexipril Ester (Oral) Absorption Absorption Moexipril Ester (Oral)->Absorption Moexipril Ester (Systemic) Moexipril Ester (Systemic) Absorption->Moexipril Ester (Systemic) Moexiprilat (Active) Moexiprilat (Active) Moexipril Ester (Systemic)->Moexiprilat (Active) Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Moexipril Ester (Systemic) ACE Inhibition ACE Inhibition Moexiprilat (Active)->ACE Inhibition

Caption: Prodrug activation pathway of Moexipril esters.

The rate of this hydrolysis is influenced by the chemical structure of the ester. Studies comparing the enzymatic hydrolysis of homologous series of esters have shown that the size of the alkyl group can affect the rate of cleavage. For instance, a comparative study on the hydrolysis of methyl and ethyl benzoates in rat plasma demonstrated that the methyl ester had a longer half-life (t₁/₂ = 36 min) compared to the ethyl ester (t₁/₂ = 17 min), indicating slower hydrolysis for the methyl ester in that specific case.[7] However, other studies have found no statistically significant difference in the stability of methyl and ethyl esters against carboxylesterases in vitro.[6][8] This highlights the importance of empirical testing for each specific compound, as the surrounding molecular structure can also influence enzyme-substrate interactions.

Based on the principle of reduced steric hindrance, it is a reasonable starting hypothesis that this compound would be a more readily accessible substrate for carboxylesterases, leading to a faster rate of conversion to moexiprilat.

Experimental Validation: Self-Validating Protocols for Comparative Analysis

To empirically validate the hypothesized differences between this compound and Moexipril Ethyl Ester, a series of well-defined in vitro experiments are necessary. The following protocols are designed to be self-validating, incorporating appropriate controls and standards.

Synthesis of this compound (Hypothetical)

The synthesis of a hypothetical this compound would likely follow a similar pathway to the established synthesis of Moexipril, with the substitution of a methyl-containing reactant for the corresponding ethyl-containing reactant. The synthesis of Moexipril involves the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate.[2] To synthesize the methyl ester, one would substitute ethyl 2-bromo-4-phenylbutanoate with methyl 2-bromo-4-phenylbutanoate.

G Methyl 2-bromo-4-phenylbutanoate Methyl 2-bromo-4-phenylbutanoate Alkylation Alkylation Methyl 2-bromo-4-phenylbutanoate->Alkylation L-alanine tert-butyl ester L-alanine tert-butyl ester L-alanine tert-butyl ester->Alkylation Intermediate Intermediate Alkylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Half-acid Half-acid Deprotection->Half-acid Coupling Coupling Half-acid->Coupling This compound This compound Coupling->this compound Tetrahydroisoquinoline derivative Tetrahydroisoquinoline derivative Tetrahydroisoquinoline derivative->Coupling

Caption: Proposed synthesis pathway for this compound.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, providing an estimate of its lipophilicity.[9]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the layers to separate. Use a phosphate buffer (pH 7.4) for the aqueous phase to mimic physiological conditions.[10]

  • Sample Preparation: Prepare stock solutions of Moexipril Ethyl Ester and the synthesized this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[10]

  • Partitioning: In duplicate, add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffered aqueous phase.

  • Equilibration: Shake the mixture at a constant temperature for a defined period (e.g., 2 hours) to allow for equilibrium to be reached.[11]

  • Phase Separation: Centrifuge the samples to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Plasma Stability Assay

This assay determines the rate of hydrolysis of the ester prodrugs in plasma, providing an indication of their stability and rate of conversion to the active metabolite.[12][13]

Protocol:

  • Plasma Preparation: Thaw frozen plasma (human, rat, or other species of interest) at 37°C.

  • Compound Incubation: In a 96-well plate, incubate the test compounds (Moexipril Ethyl Ester and this compound) at a final concentration of 1 µM in plasma at 37°C.[13]

  • Time Points: At specific time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.[15]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t₁/₂) from the slope of the linear portion of the natural log-transformed concentration-time curve.[12]

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and is a widely accepted in vitro model for predicting intestinal drug absorption.[16]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • For apical to basolateral (A→B) transport (absorptive direction), add the test compound to the apical chamber.

    • For basolateral to apical (B→A) transport (efflux direction), add the test compound to the basolateral chamber.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.[17]

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Synthesis of Findings and Future Directions

This technical guide has provided a comprehensive framework for understanding and comparing Moexipril Ethyl Ester with a hypothetical this compound. Based on fundamental principles of medicinal chemistry, we predict that the methyl ester would be slightly less lipophilic and potentially undergo faster enzymatic hydrolysis to the active moexiprilat. The provided experimental protocols offer a robust methodology for empirically testing these hypotheses.

The insights gained from such a comparative study would be invaluable for drug development professionals. A deeper understanding of how subtle structural modifications influence pharmacokinetic parameters allows for more rational design of future prodrugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. Future research could extend this comparative approach to other ester derivatives of Moexipril or other ACE inhibitors, further elucidating the structure-activity relationships that govern the efficacy of this important class of therapeutic agents.

References

  • A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review. (2024). Cureus. Available at: [Link]

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. (2012). ResearchGate. Available at: [Link]

  • Plasma Stability Assay. Bienta. Available at: [Link]

  • Process for the preparation of amides of n-[1-(s)-(ethoxycarbonyl)-3-phenylpropyl]-l-alanine. (2014). Google Patents.
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers in Chemistry. Available at: [Link]

  • Caco2 assay protocol. Stanford University. Available at: [Link]

  • LogP / LogD shake-flask method. (2024). protocols.io. Available at: [Link]

  • Moexipril. Wikipedia. Available at: [Link]

  • Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. (2006). Journal of the Serbian Chemical Society. Available at: [Link]

  • Development and application of high throughput plasma stability assay for drug discovery. (2004). ResearchGate. Available at: [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors. (1991). PubMed. Available at: [Link]

  • Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. (2018). PMC. Available at: [Link]

  • LogP / LogD shake-flask method v1. (2024). ResearchGate. Available at: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. (2019). Diva-portal.org. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Royal Society of Chemistry. Available at: [Link]

  • Modern Development in ACE inhibitors. (2012). Scholars Research Library. Available at: [Link]

  • Moexipril Monograph for Professionals. Drugs.com. Available at: [Link]

  • Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. (2023). MDPI. Available at: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2021). Springer. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Pharmacology and Clinical Use of the New ACE‐Inhibitor Moexipril. (1998). ResearchGate. Available at: [Link]

  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (2021). MDPI. Available at: [Link]

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. (2012). PubMed. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2013). ResearchGate. Available at: [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024). Omicsonline.org. Available at: [Link]

  • Shake Flask Method. (2021). Scribd. Available at: [Link]

  • Pharmacological and Clinical Profile of Moexipril: A Concise Review. (2015). PubMed. Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega. Available at: [Link]

  • Comparative Analysis Suggests ACE Inhibitors Equivalent to ARBs in Patients Without Heart Failure. (2016). TCTMD.com. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (2000). EPA. Available at: [Link]

  • Passive and Carrier-Mediated Intestinal Absorption Components of Two Angiotensin Converting Enzyme (ACE) Inhibitor Prodrugs in Rats: Enalapril and Fosinopril. (1994). ResearchGate. Available at: [Link]

  • Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace?. (2008). CMAJ. Available at: [Link]

Sources

High-Resolution Identification of Moexipril Methyl Ester: Differentiating Impurities in ACE Inhibitor Screening

[1]

Executive Summary & Scientific Context

In the high-throughput screening (HTS) and stability profiling of Angiotensin-Converting Enzyme (ACE) inhibitors, the integrity of the chemical probe is paramount.[1] Moexipril , a potent tetrahydroisoquinoline-based ACE inhibitor, is administered as a prodrug (ethyl ester) to improve oral bioavailability.[1] It requires in vivo hydrolysis to its active diacid metabolite, Moexiprilat .[1][][3][4][5][6][7][8]

However, a critical analytical challenge arises during screening and stability testing: the formation or presence of This compound . This compound—structurally identical to the parent drug except for a methylene group deletion—can originate from two distinct sources:[1]

  • Solvolytic Transesterification: An artifact generated when methanolic stock solutions of Moexipril are stored or processed.[1]

  • Synthetic Impurity: A carryover from process synthesis if methyl-protected intermediates were utilized.[1]

Misidentification of the methyl ester as the parent drug (Moexipril) or the active metabolite (Moexiprilat) leads to erroneous IC₅₀ data and flawed pharmacokinetic (PK) modeling.[1] This guide provides a definitive, self-validating LC-MS/MS protocol to isolate, identify, and quantify this compound.[1]

Chemical Identity & Mechanistic Pathways[1]

Understanding the origin of the methyl ester is the first step in control. The following diagram illustrates the structural relationship and formation pathways.

Structural Dynamics[1]
  • Moexipril (Parent): C₂₇H₃₄N₂O₇ | MW: 498.57 | [M+H]⁺: 499.2[1]

  • Moexiprilat (Active Metabolite): C₂₅H₃₀N₂O₇ | MW: 470.52 | [M+H]⁺: 471.2[1]

  • This compound (Impurity): C₂₆H₃₂N₂O₇ | MW: 484.54 | [M+H]⁺: 485.2[1]

Formation Pathway Diagram[1]

Moexipril_PathwaysMoexiprilMoexipril (Ethyl Ester)[M+H]+: 499.2(Prodrug)MoexiprilatMoexiprilat (Diacid)[M+H]+: 471.2(Active Metabolite)Moexipril->MoexiprilatHydrolysis(Esterases/H2O)MethylEsterThis compound[M+H]+: 485.2(Impurity/Artifact)Moexipril->MethylEsterTransesterification(MeOH/Acid)Moexiprilat->MethylEsterEsterification(MeOH/Acid)

Figure 1: Chemical pathways linking Moexipril to its active metabolite and the methyl ester impurity.[1][3][7][8][9][10] Red dashed lines indicate artifactual or impurity pathways.

Analytical Strategy: LC-MS/MS Differentiation

The core challenge is the mass proximity.[1] The methyl ester (485 Da) is 14 Da lighter than the ethyl ester (499 Da) and 14 Da heavier than the diacid (471 Da).[1] Low-resolution MS can easily confuse isotopic envelopes if not strictly gated.[1]

Mass Spectrometry Fragmentation Logic

Differentiation relies on observing the specific mass shift in the ester-containing fragment.[1] Moexipril fragmentation typically yields a cleavage between the tetrahydroisoquinoline ring and the phenylbutyl side chain.

CompoundPrecursor Ion (m/z)Key Product Ion 1 (Side Chain)Key Product Ion 2 (Isoquinoline)
Moexipril 499.2234.1 (Ethyl ester intact)266.1
This compound 485.2220.1 (Methyl ester intact)266.1
Moexiprilat 471.2206.1 (Free acid)266.1

Mechanistic Insight: The isoquinoline fragment (m/z 266.[1]1) remains constant across all three species.[1] The diagnostic power lies in the side-chain fragment.[1] A shift from 234.1 to 220.1 is the definitive fingerprint of the Methyl Ester.[1]

Experimental Protocol

Reagent Control (Self-Validating Step)

Critical: To validate that the methyl ester is present in the sample and not being formed during analysis, you must perform a Solvent Check .[1]

  • Control A: Dissolve pure Moexipril standard in Acetonitrile (ACN) (non-nucleophilic).

  • Control B: Dissolve pure Moexipril standard in Methanol (MeOH) and incubate for 4 hours.

  • Analysis: If the Methyl Ester peak (m/z 485) appears in B but not A, it is a preparation artifact.[1] If it appears in A, it is a synthetic impurity in the material.[1]

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).[1] Chromatography: UHPLC, C18 Column (e.g., Waters ACQUITY BEH C18, 1.7 µm).

Step-by-Step Workflow:

  • Mobile Phase Prep:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile (Avoid Methanol to prevent on-column transesterification).

  • Gradient Elution:

    • 0-1 min: 10% B (Equilibration)[1]

    • 1-6 min: 10% -> 90% B (Linear Gradient)[1]

    • 6-8 min: 90% B (Wash)[1]

    • Note: this compound is less lipophilic than Moexipril Ethyl Ester but more lipophilic than Moexiprilat.[1] Expect elution order: Moexiprilat < Methyl Ester < Moexipril.[1]

  • MS Source Parameters (ESI Positive):

    • Spray Voltage: 3500 V

    • Temp: 500°C

    • Curtain Gas: 30 psi[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Target (Methyl Ester): 485.2 -> 220.1 (Quantifier), 485.2 -> 266.1 (Qualifier).[1]

    • Parent (Moexipril): 499.2 -> 234.1.[1]

Data Interpretation & Decision Logic

Decision_TreeStartSample Analysis(MRM 485 -> 220)SignalSignal Detected?Start->SignalCheckSolventCheck Solvent:Is MeOH present?Signal->CheckSolventYesCleanClean:No Methyl Ester present.Signal->CleanNoArtifactArtifact:Transesterification detected.Switch to ACN.CheckSolvent->ArtifactYes (MeOH used)ImpurityImpurity:Synthetic contaminant confirmed.CheckSolvent->ImpurityNo (Only ACN used)

Figure 2: Decision logic for classifying the source of this compound.

Impact on Screening Results

Understanding the pharmacological activity of the Methyl Ester is crucial for data integrity.

  • Potency: The methyl ester is likely a prodrug similar to the ethyl ester.[1] In in vitro enzyme assays (using purified ACE), ester forms are typically inactive or have significantly reduced potency (IC₅₀ in µM range) compared to the free acid (IC₅₀ in nM range).[1]

  • False Negatives: If your screening assay relies on cellular hydrolysis (e.g., cell-based assays), the methyl ester might be hydrolyzed to the active Moexiprilat, showing activity.[1]

  • False Positives (Stability): In metabolic stability assays, the conversion of Moexipril -> Methyl Ester (via MeOH quench) can be mistaken for metabolic clearance, calculating an artificially high intrinsic clearance (

    
    ).[1]
    

References

  • Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. Source: ResearchGate / IICT Hyderabad URL:[Link]

  • Moexipril: PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI) URL:[1][Link][1]

  • Screening for the detection of angiotensin-converting enzyme inhibitors, their metabolites, and AT II receptor antagonists. Source: PubMed / Therapeutic Drug Monitoring URL:[1][Link]

  • Moexipril Impurities and Reference Standards. Source: Veeprho Laboratories URL:[Link][1]

Methodological & Application

Advanced HPLC Method Development for Moexipril Methyl Ester: Precision Quantitation & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the development and validation of an HPLC method specifically targeting Moexipril Methyl Ester , a critical process-related impurity and potential degradation product of the antihypertensive drug Moexipril Hydrochloride.

Executive Summary & Strategic Importance

Moexipril Hydrochloride is an ethyl ester prodrug hydrolyzed in vivo to the active ACE inhibitor, Moexiprilat.[1][2][3][4] In the synthesis and storage of Moexipril, the formation of This compound (via transesterification or raw material contamination) represents a critical quality attribute.

Separating the Methyl Ester impurity (Impurity M) from the Ethyl Ester active pharmaceutical ingredient (API) is chromatographically challenging due to their structural similarity (difference of a single methylene group, -CH₂-).[5][6] This guide details a stability-indicating RP-HPLC protocol designed to achieve baseline resolution (


) between these species while preventing method-induced artifacts.

Scientific Foundation & Mechanistic Insight[5][6]

The Chemistry of Separation
  • Analyte: this compound (Lipophilicity: slightly lower than Moexipril Ethyl Ester).[5]

  • Challenge: The elution order is typically Moexiprilat (Acid)

    
     this compound 
    
    
    
    Moexipril (Ethyl Ester)
    . The critical pair is often the Methyl/Ethyl ester couple.
  • Stability Warning (Crucial): Moexipril is an ester.[3][5] In the presence of Methanol (MeOH) and acidic/basic conditions, the ethyl ester can undergo transesterification to form the methyl ester during sample preparation.

    • Directive:Absolute prohibition of Methanol as a diluent or mobile phase component when quantitating this specific impurity to ensure data integrity.

Spectral Properties

Moexipril and its esters possess a tetrahydroisoquinoline ring system.[7]

  • Chromophore: Benzene ring and amide/ester carbonyls.

  • 
    :  Strong absorption at 210 nm  (end absorption) and a secondary band at ~240-250 nm .[5][6]
    
  • Detection Strategy: Use 210 nm for maximum sensitivity to detect trace levels (LOD < 0.05%) of the methyl ester.

Separation Mechanism Diagram

The following diagram illustrates the degradation and separation logic utilized in this method.

MoexiprilSeparation cluster_HPLC RP-HPLC Elution Order (C18) API Moexipril HCl (Ethyl Ester) Impurity_M Moexipril Methyl Ester API->Impurity_M Transesterification (Avoid MeOH!) Impurity_A Moexiprilat (Active Metabolite) API->Impurity_A Hydrolysis (H2O/pH) MeOH Methanol (Diluent Risk) Peak1 1. Moexiprilat (Most Polar) Peak2 2. Methyl Ester (Intermediate) Peak3 3. Ethyl Ester (API) (Least Polar)

Figure 1: Reaction pathways and chromatographic elution order. Note the critical risk of in-situ formation of Methyl Ester via methanol.[5][6]

Method Development Protocol

Equipment & Reagents[5][6][8]
  • HPLC System: Agilent 1200/1260 or Waters Alliance with PDA/UV detector.

  • Column: L1 Packing (C18).[6] Recommended: Inertsil ODS-3V or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm).[5][6]

    • Rationale: High surface area and end-capping are required to reduce silanol interactions with the secondary amine of Moexipril, ensuring sharp peaks.

  • Reagents:

    • Acetonitrile (HPLC Grade) - Mandatory Organic Modifier.[5][6]

    • Potassium Dihydrogen Phosphate (

      
      ).[6]
      
    • Phosphoric Acid (85%).[6]

    • Water (Milli-Q/HPLC Grade).[5][6]

Chromatographic Conditions

This method utilizes a Gradient Elution to separate the polar hydrolytic impurities from the closely eluting esters.

ParameterSettingRationale
Mobile Phase A Phosphate Buffer (pH 3.[5][6]0)Suppresses ionization of silanols; maintains ester stability.
Mobile Phase B Acetonitrile (100%)Higher elution strength than MeOH; prevents transesterification.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[7]
Column Temp. 40°CImproves mass transfer and resolution of the ester pair.
Detection UV @ 210 nmMaximizes signal-to-noise ratio for trace impurities.[5][6]
Injection Vol. 20 µLHigh volume allowed due to low UV cutoff of buffer.
Run Time 45 MinutesEnsures elution of late eluting dimers/impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.08020Initial hold for polar impurities (Moexiprilat).[5][6]
5.08020Isocratic hold.
25.04060Linear ramp to elute Methyl Ester & API.
35.04060Hold to clear hydrophobic matrix.
36.08020Return to initial conditions.
45.08020Re-equilibration.

Step-by-Step Experimental Procedure

Step 1: Buffer Preparation (Critical)[5][6]
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water (20 mM).
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

    • Note: Do not use Ammonium buffers if using UV < 210 nm due to background noise.

  • Filter through a 0.45 µm Nylon membrane.

Step 2: Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[5][7]

  • Warning:NEVER use pure Methanol.

  • Stock Solution (Methyl Ester): Prepare a 0.1 mg/mL solution of this compound Reference Standard in Diluent.

  • System Suitability Solution: Prepare a mixture containing 0.2 mg/mL Moexipril HCl API and 0.002 mg/mL (1.0%) this compound.

  • Test Sample: Accurately weigh powder equivalent to 20 mg Moexipril HCl into a 100 mL flask. Add 70 mL Diluent, sonicate for 15 mins (keep temp < 25°C), make up to volume.

Step 3: Method Validation Workflow

Execute the following workflow to validate the method for regulatory submission (ICH Q2(R1)).

ValidationWorkflow cluster_Specificity 1. Specificity & Selectivity cluster_Linearity 2. Linearity & Range cluster_Accuracy 3. Accuracy (Recovery) Start Method Validation Initiation Step1 Inject System Suitability (API + Methyl Ester) Start->Step1 Check1 Resolution (Rs) > 2.0? Step1->Check1 Check1->Start No (Adjust Gradient) Step2 Prepare 5 Levels (LOQ to 150% of Limit) Check1->Step2 Yes Check2 R² > 0.999? Step2->Check2 Step3 Spike Impurity into Placebo (50%, 100%, 150%) Check2->Step3 Yes End Final Method Protocol Step3->End

Figure 2: Validation logic flow ensuring regulatory compliance.

Data Analysis & Acceptance Criteria

System Suitability Requirements

Before releasing results, the system must meet these criteria using the System Suitability Solution:

ParameterAcceptance Limit
Resolution (

)

between this compound and Moexipril HCl.
Tailing Factor (

)

for both peaks.[8][9]
Theoretical Plates (

)

.[6]
RSD (Area)

(n=6 injections).[5][6]
Calculation of Impurity Content

Calculate the percentage of this compound using the Relative Response Factor (RRF). If RRF is not established (assume 1.0 for isomers), use:



Where 

is the area of the Methyl Ester peak and

is the sum of all peak areas (excluding placebo).[5][6]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Methyl Ester peak increases over time Transesterification in sample.Ensure Diluent contains NO Methanol . Keep samples at 4°C.
Poor Resolution (

)
Column aging or pH drift.[6]Replace column. Verify buffer pH is exactly 3.0.
Split Peaks Solvent mismatch.Ensure Diluent strength matches initial mobile phase (20% ACN).

References

  • USP Monograph: Moexipril Hydrochloride.[9][10] United States Pharmacopeia and National Formulary (USP-NF).[5][6] [5][6]

  • Separation Science: Moexipril Impurities and Related Compounds. Veeprho Laboratories.

  • Clinical Pharmacology: Moexipril Hydrochloride Prescribing Information. FDA Access Data.

  • Analytical Validation: ICH Guideline Q2(R1) on Validation of Analytical Procedures.

  • Chemical Structure: Moexipril Hydrochloride Compound Summary. PubChem.[4]

Sources

Application Note: Preparation of Moexipril Methyl Ester Stock Solutions for QC Testing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation, handling, and quality control of Moexipril Methyl Ester stock solutions. This guide is designed for analytical chemists and QC professionals involved in the impurity profiling of Moexipril Hydrochloride drug substances and products.

Introduction & Chemical Context

Moexipril Hydrochloride is a potent Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension.[1] As an ethyl ester prodrug, it is hydrolyzed in vivo to the active diacid metabolite, Moexiprilat.[1]

This compound (identified as USP Related Compound G in some pharmacopeial contexts) is a critical process-related impurity and degradation product. It typically arises from:

  • Transesterification: Interaction of the Moexipril ethyl ester moiety with residual methanol during synthesis or purification.

  • Solvolysis: Improper use of methanol as a diluent during sample preparation for LC analysis.

Accurate quantification of this impurity requires a stable, high-purity stock solution. This protocol addresses the specific solubility and stability challenges associated with the methyl ester analog.

Chemical Identity[1][2][3][4]
  • Common Name: this compound (Moexipril Related Compound G)

  • Chemical Name: (3S)-2-[(2S)-2-[[(1S)-1-(Methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid[2]

  • CAS Number: 122379-46-8[3]

  • Molecular Formula: C₂₆H₃₂N₂O₇ (Free Base)

  • Molecular Weight: 484.54 g/mol

Strategic Solvent Selection: The Causality of Stability

Selecting the correct solvent is not merely about solubility; it is about preventing in-situ artifact formation.

SolventSolubility RatingStability RiskVerdict
Water Moderate (pH dependent)High : Rapid hydrolysis to Moexiprilat.DO NOT USE for Stock.
Methanol HighLow/Moderate : Safe for the Methyl ester standard, but promotes transesterification if used for the Ethyl ester drug product.Acceptable for Stock.
Acetonitrile (ACN) HighLow : Aprotic solvent; prevents hydrolysis and transesterification.PREFERRED for Stock.
DMSO HighLow : Good stability but high viscosity and UV cutoff issues.Alternative (if ACN fails).

Expert Insight: While Methanol is often used for ACE inhibitors, Acetonitrile is the superior choice for the stock solution of ester-based impurities to eliminate any risk of solvolysis or exchange, ensuring the standard remains 100% integral during storage.

Protocol: Stock Solution Preparation (1.0 mg/mL)

Equipment & Reagents[3][5][6][7]
  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric Flasks (Amber glass to protect from light).

  • Solvent: Acetonitrile (HPLC Grade or higher).

  • Standard: this compound Reference Standard (Purity > 98%).

Step-by-Step Methodology
  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent water condensation, which accelerates hydrolysis.

  • Weighing: Accurately weigh 10.0 mg of this compound standard into a weighing boat.

    • Note: If the substance is hygroscopic, weigh by difference.

  • Transfer: Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .

  • Dissolution:

    • Add approximately 6 mL of Acetonitrile.

    • Swirl gently to wet the solid.

    • Sonicate for 2-5 minutes. Critical Control Point: Monitor bath temperature. Do not let it exceed 25°C to prevent thermal degradation.

  • Dilution to Volume: Dilute to the mark with Acetonitrile. Stopper and invert 10 times to mix.

  • Verification: Inspect for any undissolved particles. The solution should be clear and colorless.

Workflow Visualization

StockPrep Start Start: Ref Standard Weigh Weigh 10.0 mg (Analytical Balance) Start->Weigh Transfer Transfer to 10mL Amber Flask Weigh->Transfer Solvent Add 6mL ACN (HPLC Grade) Transfer->Solvent Sonicate Sonicate 2-5 min (Temp < 25°C) Solvent->Sonicate Fill Dilute to Volume (10 mL) Sonicate->Fill QC Visual Inspection & HPLC Verification Fill->QC

Figure 1: Step-by-step workflow for the preparation of this compound stock solution.[2][4][5]

Working Standard Preparation

For HPLC analysis, the stock solution (1.0 mg/mL) must be diluted to the working concentration (typically 50 µg/mL or matched to the impurity limit level, e.g., 0.15% of target concentration).

Diluent Selection:

  • Use the Mobile Phase (e.g., Phosphate Buffer : ACN) ONLY if injecting immediately.

  • For longer stability sequences, dilute with Acetonitrile : Water (50:50 v/v) . Avoid 100% aqueous diluents to prevent hydrolysis.

Quality Control & Self-Validation

To ensure the trustworthiness of the prepared solution, perform the following System Suitability Tests (SST).

HPLC Conditions for Verification
  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18).

  • Mobile Phase: Phosphate Buffer (pH 7.5) : Acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.[4][6]

  • Temperature: 40°C.

Acceptance Criteria
  • Purity Check: The main peak area % should be ≥ 98.0%.

  • Moexiprilat Check: Check for a peak at RRT ~0.5 (Moexiprilat). If this peak increases over time, hydrolysis is occurring.

  • Stability Check: Reinject the standard after 24 hours at ambient temperature. The recovery should be 98.0% - 102.0% of the initial injection.

Stability & Storage

  • Storage Condition: -20°C ± 5°C.

  • Container: Amber glass vials with PTFE-lined caps.

  • Shelf Life: 1 Month (if stored at -20°C). Fresh preparation is recommended for critical release testing.

  • Thawing: Thaw at room temperature and vortex before use. Do not refreeze multiple times.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Secondary Peak (RRT < 1.0) Hydrolysis to Moexiprilat (Diacid).Check water content in ACN. Ensure glassware was dry. Prepare fresh.
Secondary Peak (RRT > 1.0) Degradation or contamination.Check standard purity. Ensure light protection.
Precipitation Solubility limit reached in buffer.Increase organic ratio in the diluent.
Drifting Retention Time pH instability in Mobile Phase.Use fresh buffer.[4] Ensure column temperature control.

Impurity Pathway Logic

Understanding the relationship between the drug (Moexipril) and the impurity (Methyl Ester) is vital for troubleshooting.

Degradation cluster_0 Critical QC Note Moexipril Moexipril (Ethyl Ester) Drug Substance Moexiprilat Moexiprilat (Diacid) Active Metabolite Moexipril->Moexiprilat Hydrolysis (H2O/pH) MethylEster This compound (Impurity Standard) Moexipril->MethylEster Transesterification (MeOH present) MethylEster->Moexiprilat Hydrolysis (H2O) Warning Avoid MeOH in Sample Prep to prevent false positives for Methyl Ester

Figure 2: Degradation and formation pathways linking Moexipril, Moexiprilat, and the Methyl Ester impurity.[2][4][5][7]

References

  • United States Pharmacopeia (USP). Moexipril Hydrochloride Monograph. USP-NF.[2][6][5]

  • Stanisz, B. et al. (2025).[4] "First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmaceutical formulations and evaluation of its stability." Acta Poloniae Pharmaceutica.

  • Bharathi, D.V. et al. (2010). "A simple, sensitive and rapid determination of moexipril in human plasma by a novel LC-MS/MS method using solid phase extraction." Journal of Chromatography B.

  • Acanthus Research. Moexipril USP RC G - Product Data Sheet.

  • Shimadzu Corporation. "7 Key Differences in the Use of Methanol and Acetonitrile." Technical Report.

Sources

Troubleshooting & Optimization

Overcoming matrix interference in Moexipril Methyl Ester analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Moexipril Bioanalysis. As Senior Application Scientists, we have compiled this guide based on our extensive field experience and a thorough review of established analytical methodologies. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome the common, yet significant, challenge of matrix interference in the analysis of Moexipril and its active metabolite, Moexiprilat.

This document is structured to help you proactively design robust methods and efficiently troubleshoot issues as they arise.

Section 1: Understanding the Core Challenge

Moexipril is a prodrug that is rapidly hydrolyzed in the body to its pharmacologically active diacid metabolite, Moexiprilat.[1][2] Accurate quantification of both the parent ester (Moexipril) and the active metabolite is often crucial for pharmacokinetic studies. The primary analytical challenge in biological matrices (e.g., plasma, urine) stems from the "matrix effect."

What is the Matrix Effect? The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[3][4] This phenomenon can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[5][6] In the context of electrospray ionization (ESI-MS), which is commonly used for Moexipril analysis, endogenous compounds like phospholipids are major contributors to matrix effects, particularly ion suppression.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My Moexipril/Moexiprilat signal is low and inconsistent, even with high recovery. What's the most likely cause?

A: This is a classic sign of ion suppression.[5][6] While your sample preparation may efficiently recover the analyte, co-extracted matrix components (like phospholipids in plasma) are likely interfering with the ionization process in the mass spectrometer's source.[7] The solution is not necessarily to find a better recovery method, but a cleaner one. We recommend evaluating your sample preparation strategy, moving from a less selective method like Protein Precipitation (PPT) to a more rigorous one like Solid-Phase Extraction (SPE).

Q2: Can I use a structural analog as an internal standard (IS)?

A: While possible, it is not ideal for mitigating matrix effects. The best practice, strongly recommended by regulatory bodies and experienced scientists, is to use a stable isotope-labeled (SIL) internal standard (e.g., Moexipril-d5).[8] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows it to accurately normalize the signal of the target analyte, correcting for variations caused by the matrix. A structural analog may have different chromatographic behavior and ionization efficiency, making it less effective at compensation.

Q3: How do I definitively prove that I have a matrix effect problem?

A: The gold standard for diagnosing matrix effects is the post-column infusion experiment .[9] This involves infusing a constant flow of your analyte solution directly into the mass spectrometer after the analytical column. You then inject a blank, extracted matrix sample onto the column. If there is a dip in the constant analyte signal at the retention time of your analyte, it confirms the presence of co-eluting components that are suppressing the signal.[9]

Q4: Is it enough to just dilute my sample to reduce matrix effects?

A: Dilution can reduce the concentration of interfering components, but it's often a limited strategy.[10] While simple, it also dilutes your analyte, potentially pushing its concentration below the Lower Limit of Quantification (LLOQ). This approach is generally only viable for assays where the analyte is present at very high concentrations. For low-concentration bioanalysis of Moexipril, a more effective sample cleanup is almost always required.

Section 3: Troubleshooting Guide: From Sample to Signal

This guide is organized by the typical analytical workflow. We diagnose common problems, explain their causes, and provide actionable solutions.

Part 3.1: Sample Preparation Failures

Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to remove as many interfering endogenous components as possible while maximizing the recovery of Moexipril and Moexiprilat.

Problem: Poor Reproducibility and Inaccurate Results.

  • Underlying Cause: This often points to an inadequate sample cleanup method. Different biological samples have inherent variability, and a non-selective preparation technique will carry this variability through to the final analysis.

  • Solution Pathway: Select a sample preparation technique appropriate for your analytical goals. The choice involves a trade-off between speed, cost, and cleanliness.

    G Start Start: Assess Assay Requirements Throughput Is high throughput (>300 samples/day) the top priority? Start->Throughput Cleanliness Is maximum cleanliness and sensitivity required? Throughput->Cleanliness No PPT Protein Precipitation (PPT) Pros: Fast, cheap, universal. Cons: 'Dirty' extract, high matrix effects. Throughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) Pros: Cleaner than PPT, moderate cost. Cons: Laborious, solvent-intensive, can be hard to automate. Cleanliness->LLE No SPE Solid-Phase Extraction (SPE) Pros: Cleanest extract, high recovery, excellent for removing phospholipids. Cons: Higher cost, requires method development. Cleanliness->SPE Yes Recommend_SPE Recommended for Moexipril: SPE provides the robustness needed for regulated bioanalysis. PPT->Recommend_SPE Warning: High risk of ion suppression. LLE->Recommend_SPE Consider for cleaner results. SPE->Recommend_SPE

    Caption: Selecting the right sample preparation method.

Data-Driven Comparison of Techniques

The table below summarizes the effectiveness of common extraction techniques for analytes like Moexipril in plasma. "Matrix Effect (%)" is calculated as (Response in matrix / Response in pure solvent) * 100. A value < 100% indicates suppression.

TechniquePrincipleTypical Recovery (%)Typical Matrix Effect (%)Key Insight
Protein Precipitation (PPT) Protein removal via denaturation with an organic solvent (e.g., acetonitrile).[11]85 - 105%40 - 75%Fast but Dirty: High risk of ion suppression due to co-extracted phospholipids.[7] Not recommended for sensitive, regulated bioanalysis.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., plasma and ethyl acetate).[11]70 - 90%75 - 95%Cleaner but Laborious: Removes many interferences but can be difficult to automate and may have lower recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[8]> 90%95 - 105%Gold Standard: Offers the best combination of high recovery and minimal matrix effects.[8] Highly recommended for Moexipril.
Part 3.2: Chromatographic & Mass Spectrometric Issues

Even with good sample prep, residual matrix components can cause problems.

Problem: Analyte Peak Drifts or Shows Poor Shape.

  • Underlying Cause: This can be due to residual matrix components accumulating on the analytical column, altering its chemistry over time. It can also be caused by a mobile phase that is not optimal for the analyte's chemical properties.

  • Solutions:

    • Optimize Chromatography: Ensure Moexipril and Moexiprilat are chromatographically resolved from the "void volume" where most unretained matrix components elute. A gradient elution is often necessary.[11]

    • Use a Diverter Valve: Program the diverter valve to send the initial, highly contaminated part of the eluent (the first ~0.5 min) to waste instead of the MS source. This prevents the dirtiest part of the sample from fouling the instrument.

    • Implement a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch strongly retained matrix components, extending the life of the more expensive analytical column.

Problem: Confirmed Ion Suppression (via Post-Column Infusion).

  • Underlying Cause: A matrix component is co-eluting directly with your analyte.

  • Solutions:

    • Modify Chromatographic Selectivity:

      • Change the mobile phase organic solvent (e.g., from acetonitrile to methanol, or vice-versa).

      • Adjust the mobile phase pH. Moexipril and Moexiprilat have ionizable groups, and changing the pH can alter their retention time relative to the interference.

      • Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column).

    • Optimize MS Source Parameters: While not a fix for the root cause, you can sometimes mitigate minor suppression by optimizing source parameters like gas flows, temperature, and spray voltage to favor your analyte's ionization.

    • Change Ionization Mode: If feasible for your analyte, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce susceptibility to matrix effects, as APCI is a gas-phase ionization technique.[3]

    G Start Symptom: Low & inconsistent signal. Diagnose Perform Post-Column Infusion Experiment Start->Diagnose Result Is there a signal dip at the analyte's retention time? Diagnose->Result Suppression_Confirmed Ion Suppression Confirmed Result->Suppression_Confirmed Yes No_Suppression No Significant Suppression. Investigate other issues: - Sample degradation - Instrument sensitivity - Poor recovery Result->No_Suppression No Action_Chrom Modify Chromatography: - Adjust gradient - Change mobile phase pH/solvent - Switch column chemistry Suppression_Confirmed->Action_Chrom Action_Prep Improve Sample Prep: Switch to a more selective method (e.g., SPE) Suppression_Confirmed->Action_Prep

    Caption: A logical workflow for diagnosing and addressing ion suppression.

Section 4: Experimental Protocols

Adherence to a validated protocol is essential for reproducible results. The following SPE protocol is based on a published, successful method for Moexipril analysis in human plasma.[8]

Protocol: Solid-Phase Extraction (SPE) for Moexipril in Human Plasma

  • Objective: To achieve >90% recovery of Moexipril while minimizing matrix effects to <5%.

  • Materials:

    • SPE Cartridges: Waters Oasis® HLB 1 cc (30 mg)

    • Reagents: Methanol (HPLC grade), Water (HPLC grade), 0.1% Formic Acid in Water.

    • Internal Standard (IS) Working Solution: Moexipril-d5, 200 ng/mL in methanol/water.

    • Plasma Samples (thawed to room temperature).

  • Step-by-Step Procedure:

    • Sample Pre-treatment:

      • To a 100 µL aliquot of human plasma, add 10 µL of the IS working solution.

      • Vortex for 10 seconds.

      • Add 25 µL of 0.1% formic acid solution to acidify the sample.

      • Vortex again for 10 seconds.

    • SPE Cartridge Conditioning:

      • Condition the Oasis HLB cartridge by passing 1.0 mL of methanol.

      • Equilibrate the cartridge by passing 1.0 mL of water. Do not allow the cartridge to dry out.

    • Sample Loading:

      • Load the entire pre-treated sample mixture onto the conditioned cartridge. Allow it to pass through slowly under gravity or light vacuum.

    • Washing (Interference Removal):

      • Wash 1: Pass 1.0 mL of 0.1% formic acid solution through the cartridge.

      • Wash 2: Pass 1.0 mL of 5% methanol in water through the cartridge. This step is crucial for removing less hydrophobic interferences while retaining the analyte.

    • Elution (Analyte Collection):

      • Elute the analyte and IS from the cartridge with 0.5 mL of the LC mobile phase into a clean collection tube.

    • Final Preparation:

      • The eluate is ready for direct injection. Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

  • Self-Validation Check: To validate this protocol, prepare three sets of QC samples:

    • Set A: Analyte spiked into pure solvent.

    • Set B: Analyte spiked into blank plasma after extraction.

    • Set C: Analyte spiked into blank plasma before extraction.

    • Recovery (%) = (Peak Area of C / Peak Area of B) * 100

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

    • This process aligns with the principles outlined in regulatory guidance for bioanalytical method validation.[12][13]

References

  • Pan, C., & Chen, Y. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1181, 122905. [Link]

  • Keshavarzi, B., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5582-5604. [Link]

  • Drugs.com. Moexipril: Package Insert / Prescribing Information. [Link]

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2(9), 2213. [Link]

  • Drugs.com. Moexipril and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • Bio-Rad. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • Adireddy, V., et al. (2019). A simple,sensitive and rapid determination of moexipril in human plasma by a novel LC-MS/MS method using solid phase extraction. International Journal of PharmTech Research, 12(1), 16-23. [Link]

  • Karra, S., et al. (2012). A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma. Biomedical Chromatography, 26(12), 1547-1552. [Link]

  • Janicka, M., & Muszalska, I. (2006). First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability. Acta Poloniae Pharmaceutica, 63(3), 173-177. [Link]

  • Kalász, H., et al. (2007). Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS. Medicinal Chemistry, 3(1), 101-106. [Link]

  • Wikipedia. Moexipril. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Bioanalysis Zone. (2015). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 23(5), 442-450. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Journal of Pharmaceutical Analysis. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Phenomenex. Sample Preparation Techniques. [Link]

Sources

Technical Support Center: Stabilizing Moexipril Methyl Ester (MME)

[1]

Subject: Preventing Hydrolysis and Cyclization of Moexipril Methyl Ester During Extraction Document ID: TS-MME-EXT-001 Last Updated: 2025-05-20 Applicable Compounds: this compound (MME), Moexipril Hydrochloride (Ethyl Ester), and related ACE inhibitor prodrugs.[1]

Executive Summary

This compound (MME) is a highly labile prodrug intermediate.[1] Unlike the more common ethyl ester (Moexipril HCl), the methyl ester moiety is sterically less hindered, making it significantly more susceptible to hydrolysis (converting to the active diacid, Moexiprilat) and intramolecular cyclization (forming diketopiperazines, DKP).

This guide provides a rigid troubleshooting framework to prevent these degradation pathways during extraction and sample preparation.

Part 1: The Degradation Mechanism (Know Your Enemy)

Before attempting extraction, you must understand why MME degrades.[1] It is not just simple hydrolysis; it is a competition between two pathways driven by pH and water activity.[1]

Degradation PathwayTrigger ConditionProduct FormedAnalytical Sign
Hydrolysis (Type I) High pH (>7.0), Presence of Water, Esterases (Plasma)Moexiprilat (Free Acid)Shift to earlier retention time (more polar).[1]
Cyclization (Type II) Neutral to Slightly Acidic pH (pH 4-6), HeatDiketopiperazine (DKP) Shift to later retention time (less polar), loss of UV activity.[1]
Transesterification Methanol as solvent + Acid/Base catalysisMethyl/Ethyl Swap Mass shift of +14 or -14 Da.[1]

Critical Insight: The "Methyl" ester is kinetically faster to hydrolyze than the "Ethyl" ester found in the commercial drug. Standard protocols for Moexipril HCl may not be gentle enough for MME.[1]

Part 2: Core Troubleshooting Modules

Module A: pH Management (The "Goldilocks" Zone)

Q: My protocol suggests neutralizing the acid catalyst with Sodium Bicarbonate. Is this safe? A: NO. Direct neutralization with aqueous base (NaHCO₃ or NaOH) creates localized zones of high pH (pH > 9), causing immediate saponification (hydrolysis) of the methyl ester.[1]

  • The Fix: Avoid aqueous alkaline washes.[1] If you must neutralize an acid reaction mixture, pour the reaction mixture into a rapidly stirring, biphasic mixture of ice-cold dilute buffer (pH 3.0 - 4.0) and organic solvent.[1]

  • Target pH: Maintain the aqueous phase at pH 2.5 – 3.5 . At this pH, the amine is protonated (stabilizing the molecule against cyclization) and the ester is relatively stable against acid-catalyzed hydrolysis (which requires lower pH or heat).[1]

Module B: Solvent Selection & Water Removal

Q: Can I use Methanol for extraction? A: Risky. Methanol is a protic solvent.[1] In the presence of trace acids or bases, MME can undergo transesterification or hydrolysis.

  • Preferred Solvents: Dichloromethane (DCM), Methyl tert-butyl ether (MTBE), or Ethyl Acetate (cold).[1]

  • Water Removal: Water is the reagent for hydrolysis.[1] You must starve the reaction of water immediately after phase separation.

    • Protocol: Dry organic layers over anhydrous Sodium Sulfate (Na₂SO₄) for at least 15 minutes at 4°C. Magnesium Sulfate (MgSO₄) is slightly acidic and can sometimes trigger degradation in sensitive substrates.[1]

Module C: Temperature Control

Q: Is room temperature (25°C) processing acceptable? A: Only for < 10 minutes. According to Arrhenius kinetics, hydrolysis rates double for roughly every 10°C increase.[1] For MME, processing at 25°C vs 4°C can mean the difference between 98% purity and 90% purity.

  • Mandatory: All solvents must be pre-chilled to 4°C. All centrifugation steps must be refrigerated.

Part 3: Optimized Extraction Workflow

The following diagram outlines the decision logic for extracting MME from either a biological matrix (Plasma) or a Chemical Synthesis mixture.

MME_ExtractionStartStart: MME Sample SourceMatrixCheckIs Matrix Biological(Plasma/Tissue)?Start->MatrixCheckInhibitorCRITICAL: Add Esterase Inhibitor(e.g., NaF, PMSF) immediatelyMatrixCheck->InhibitorYesQuenchQuench: Pour into Ice-ColdAcidic Buffer (pH 3.0)MatrixCheck->QuenchNo (Synthesis)AcidifyAcidify to pH 3.0(Use 1% Formic Acid)Inhibitor->AcidifyExtractLiquid-Liquid ExtractionSolvent: Cold MTBE or DCMTemp: < 4°CAcidify->ExtractQuench->ExtractPhaseSepPhase Separation(Centrifuge at 4°C)Extract->PhaseSepDryingDry Organic Layer(Anhydrous Na2SO4, 15 min)PhaseSep->DryingEvapEvaporationNitrogen Stream, < 30°CDrying->EvapReconReconstituteSolvent: ACN:Water (0.1% FA)Evap->Recon

Caption: Decision tree for this compound extraction minimizing hydrolytic and enzymatic degradation risks.

Part 4: Frequently Asked Questions (Troubleshooting)

Scenario 1: "I see a large peak at RRT 0.85 (Relative Retention Time)."
  • Diagnosis: This is likely Moexiprilat (the free acid) .[1]

  • Cause: Hydrolysis occurred.[1][2][3][4][5][6][7]

  • Fix:

    • Check your aqueous wash pH.[1] If it was > 6.0, you hydrolyzed the ester.

    • If extracting from plasma, you likely didn't inhibit esterases fast enough.[1] Add Sodium Fluoride (NaF) or PMSF to the collection tube before blood draw.[1]

Scenario 2: "My recovery is low, and I see a split peak or broad hump."
  • Diagnosis: Diketopiperazine (DKP) formation .[1]

  • Cause: The sample sat at room temperature in a solution that was not acidic enough (pH 4-6 is the danger zone for cyclization of ACE inhibitors).[1]

  • Fix: Ensure the final reconstitution solvent is sufficiently acidic (0.1% Formic Acid) and analyze immediately. Do not leave samples in the autosampler for >12 hours.[1]

Scenario 3: "I am using LC-MS, and the parent mass is +14 Da higher than expected."
  • Diagnosis: Transesterification .[1]

  • Cause: You used Methanol (MeOH) as a solvent or mobile phase component while the sample was acidic. The methyl group exchanged with an ethyl group (or vice versa depending on the starting material).[1]

  • Fix: Switch to Acetonitrile (ACN) for all sample preparation steps.

Part 5: Validated Protocol (Step-by-Step)

Objective: Isolate MME with < 2% Hydrolysis.

  • Preparation: Pre-chill MTBE (Methyl tert-butyl ether) and 0.1% Formic Acid solution to 4°C.

  • Sample Treatment:

    • If Plasma: Add 50 µL plasma to 10 µL inhibitor cocktail (NaF/PMSF).[1] Vortex 5s.

    • If Chemical:[2][3][4][5][7][8][9][10][11] Dilute reaction mix into cold 0.1% Formic Acid (pH ~2.8).

  • Extraction:

    • Add 500 µL Cold MTBE .

    • Vortex gently for 30 seconds (Do not shake violently; avoids heating and emulsions).

  • Separation: Centrifuge at 3,000 x g at 4°C for 5 minutes.

  • Drying: Transfer the upper organic layer to a tube containing 50 mg Anhydrous Na₂SO₄ . Let sit on ice for 10 mins.

  • Concentration: Transfer supernatant to a clean tube. Evaporate under a gentle stream of Nitrogen at ambient temperature (do not heat) .[1]

  • Reconstitution: Reconstitute in 100 µL Acetonitrile:Water (50:50) + 0.1% Formic Acid.[1] Inject immediately.

References

  • Stability of Moexipril: Stanisz, B. (2003).[1] "Kinetics of degradation of moexipril hydrochloride in aqueous solution." Pharmazie, 58(8), 567-570.[1]

  • Degradation Pathways: Rao, V. J., et al. (2018).[1][10] "Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF." ResearchGate.[1][12]

  • Ester Hydrolysis Prevention: BenchChem Technical Support. "Preventing Hydrolysis During the Workup of Esterification Reactions."

  • Lyophilization & pH Effects: Gu, L., et al. (1992).[1] "An unexpected pH effect on the stability of moexipril lyophilized powder."[1] Pharmaceutical Research, 9(11), 1480-1484.[1]

  • Metabolism & Esterases: Kalász, H., et al. (2005).[1] "Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS." PubMed.[1]

Strategies for removing Moexipril Methyl Ester impurity from drug substance

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Scope: This guide provides in-depth strategies, troubleshooting, and frequently asked questions regarding the removal of Moexipril Methyl Ester impurity from the Moexipril drug substance.

As a Senior Application Scientist, I've seen how even minor, structurally similar impurities can pose significant challenges in active pharmaceutical ingredient (API) purification. The this compound impurity is a classic example. It's a process-related impurity that is often generated through transesterification if methanol is present during synthesis or work-up.[1] Its removal is critical for meeting stringent regulatory standards for purity and safety.

This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to solve these purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the this compound impurity and why is it difficult to remove?

A: Moexipril is an ethyl ester prodrug that is hydrolyzed in the body to its active form, moexiprilat.[2][3][4] The this compound is a structurally analogous impurity where the ethyl group (-CH₂CH₃) on the phenylbutanoate side-chain is replaced by a methyl group (-CH₃).

The difficulty in separation arises from their profound physicochemical similarity:

  • Polarity and Lipophilicity: Both molecules are highly lipophilic and have nearly identical polarity and LogP values (Moexipril's LogP is ~2.7).[3][5] This causes them to behave similarly in most solvent systems and on chromatographic media.

  • Molecular Size and Shape: The difference of a single methylene unit (-CH₂-) is minimal, leading to comparable crystalline lattice packing and interaction with chromatographic stationary phases.

Q2: How is this impurity typically formed?

A: The most common pathway is transesterification. If methanol is used as a solvent, reagent, or is present as an impurity in other solvents during the synthesis or recrystallization of Moexipril, it can react with the ethyl ester under acidic or basic conditions, leading to the formation of the methyl ester impurity.[6]

Q3: What are the typical regulatory limits for such an impurity?

A: While specific limits depend on the regulatory filing, guidelines from the International Council for Harmonisation (ICH) are the standard. For a specified, unidentified impurity, the reporting threshold is often 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a daily intake of 1.0 mg, whichever is lower. Given the structural similarity to the API, it would likely be treated as a related substance with strict limits, typically not to exceed 0.10% or 0.15% in the final drug substance.[1]

Section 2: Troubleshooting Guide: Crystallization Strategies

Crystallization is the most cost-effective and scalable method for API purification.[7] However, when it fails to remove a close structural analog like the methyl ester, a systematic, principle-driven approach is required.

Q4: My current crystallization protocol using isopropanol/water isn't reducing the methyl ester impurity below 0.5%. What's the next step?

A: This indicates that the solubility curves of Moexipril HCl and its methyl ester impurity are too similar in your current system, leading to co-crystallization. The goal is to find a solvent system where the impurity has significantly higher solubility than the API, forcing it to remain in the mother liquor upon crystallization.

Causality: The effectiveness of crystallization for purification hinges on the difference in solubility between the compound of interest and the impurity in a selected solvent system. If both are equally insoluble, they will precipitate together.

Experimental Protocol: Solvent Screening for Enhanced Purity

This protocol outlines a systematic approach to screen for a more effective solvent/anti-solvent system.

Objective: To identify a solvent system that maximizes the differential solubility between Moexipril HCl and the this compound impurity.

Materials:

  • Impure Moexipril HCl drug substance

  • Class 3 solvents (e.g., Acetone, Ethyl Acetate, Methyl Ethyl Ketone (MEK), Toluene)

  • Anti-solvents (e.g., Heptane, Hexane, Methyl tert-butyl ether (MTBE))

  • Analytical balance, vials, magnetic stir plate, HPLC system

Procedure:

  • Solubility Assessment (API):

    • In separate vials, add 100 mg of impure Moexipril HCl.

    • To each vial, add a different primary solvent (e.g., Acetone) dropwise at a controlled temperature (e.g., 40°C) until the solid is completely dissolved. Record the volume needed. This gives a rough measure of solubility.

    • Rationale: You are seeking a solvent where Moexipril HCl has moderate solubility at elevated temperatures but lower solubility at room temperature.

  • Anti-Solvent Screening:

    • Take the solutions from Step 1.

    • Slowly add an anti-solvent (e.g., Heptane) dropwise at 40°C until the first sign of persistent cloudiness (turbidity) is observed.

    • Allow the vials to cool slowly to room temperature, then to 0-5°C, for 4-12 hours to induce crystallization.

    • Rationale: The anti-solvent reduces the overall solubility of the system, forcing the less soluble compound (hopefully, the API) to crystallize out first. Slow cooling is crucial to ensure selective crystallization rather than rapid precipitation of both species.

  • Isolation and Analysis:

    • Filter the crystals from each vial, washing with a small amount of the cold anti-solvent.

    • Collect the filtrate (mother liquor) separately.

    • Dry the isolated crystals.

    • Analyze both the dried crystals and the mother liquor by a validated HPLC method to determine the ratio of Moexipril to the Methyl Ester impurity.

  • Evaluation:

    • The ideal system is one where the purity of the isolated crystals is significantly improved, and the mother liquor is enriched with the methyl ester impurity.

Q5: I am concerned about transesterification. Which solvents must I avoid?

A: Absolutely avoid using methanol at any stage of purification. Ethanol should also be used with caution, as it could participate in equilibrium exchange, although it is less of a risk than methanol. The best practice is to use non-alcoholic solvents for recrystallization of esters to prevent any possibility of transesterification.[6]

Section 3: Troubleshooting Guide: Chromatographic Purification

When crystallization fails to achieve the required purity, chromatography is the next logical step. This begins with developing a high-resolution analytical method.

Q6: My standard reverse-phase HPLC method (C18 column) shows co-elution of Moexipril and the methyl ester impurity. How can I achieve baseline separation?

A: Co-elution on a standard C18 column is expected due to the high similarity in hydrophobicity. To improve resolution (Rs > 1.5), you must exploit the subtle electronic and structural differences between the two molecules.

Causality: Chromatographic separation is driven by differential partitioning between the mobile phase and the stationary phase. To separate two similar molecules, you must alter the system (column chemistry, mobile phase pH, or organic modifier) to amplify the small differences in their interactions.

Experimental Protocol: HPLC Method Development for Baseline Resolution

Objective: To achieve a resolution (Rs) of ≥ 1.5 between Moexipril and its methyl ester.

Starting Point: A typical Moexipril method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[8]

Step-by-Step Optimization:

  • Vary Mobile Phase pH:

    • Moexipril has two acidic protons and a basic nitrogen. Its overall charge, and thus its polarity, is highly pH-dependent. The methyl ester impurity, however, has no additional ionizable groups.

    • Action: Prepare mobile phase buffers at different pH values (e.g., pH 3.0, 5.0, 7.5). Run the analysis at each pH.

    • Rationale: Changing the pH will significantly alter the retention time of Moexipril while having a minimal effect on the neutral methyl ester. This is often the most effective way to "pull" the peaks apart. The USP method for related compounds uses a pH of 7.5.[9]

  • Change Stationary Phase Chemistry:

    • If pH adjustment is insufficient, switch to a column with a different separation mechanism.

    • Action: Screen a Phenyl-Hexyl column or a Cyano (CN) column.

    • Rationale: A Phenyl-Hexyl column offers pi-pi interactions with the aromatic rings in Moexipril. This alternative interaction mechanism can create different selectivity compared to the purely hydrophobic interactions of a C18 column.

  • Adjust Organic Modifier:

    • Action: If using acetonitrile, try substituting it with methanol (for analytical purposes only, not for preparative work where it could cause transesterification) or a combination of acetonitrile/methanol.

    • Rationale: Different organic modifiers can alter the selectivity (alpha) of the separation, changing the relative elution order or spacing of the peaks.

Q7: Is preparative chromatography a viable option for removing the impurity at a multi-gram or kilogram scale?

A: Yes, preparative chromatography is a powerful tool for removing stubborn impurities.[10] The choice between preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) depends on scale, cost, and downstream processing.

  • Preparative HPLC:

    • Pros: A well-understood and widely available technology. The analytical method you developed can often be scaled up directly.

    • Cons: Uses large volumes of organic solvents, which are costly and require subsequent evaporation. Removing aqueous buffers from the final product can be challenging.

  • Supercritical Fluid Chromatography (SFC):

    • Pros: Uses supercritical CO₂ as the primary mobile phase, which is cheap, non-toxic, and simply evaporates after collection, drastically simplifying product isolation. It is an excellent orthogonal technique to reverse-phase HPLC.[11]

    • Cons: Requires specialized equipment. Method development can be more complex.

For this specific problem, SFC is a highly attractive option because the simplified solvent removal process avoids exposing the API to heat and vacuum for extended periods, minimizing potential degradation.

Section 4: Data Summaries & Visual Workflows
Data Tables

Table 1: Comparative Physicochemical Properties (Estimated)

PropertyMoexipril (Ethyl Ester)This compound (Impurity)Rationale for Difference
Molecular Weight 498.58 g/mol 484.55 g/mol Difference of one -CH₂- group.
LogP (Estimated) ~2.7[5]~2.5Methyl ester is slightly less hydrophobic.
Boiling Point (Estimated) HighSlightly LowerLower molecular weight.
Aqueous Solubility (as HCl salt) ~100 mg/mL[12]Expected to be very similar, possibly slightly higher.The dominant factor is the salt formation.
Diagrams & Workflows

Below are Graphviz diagrams illustrating logical workflows for tackling this purification challenge.

Purification_Decision_Tree start Impure Moexipril API (Methyl Ester > 0.15%) crystallization Optimize Crystallization (Solvent/Anti-Solvent Screening) start->crystallization analyze_cryst Analyze Purity by HPLC Is Impurity < 0.15%? crystallization->analyze_cryst prep_chrom Evaluate Preparative Chromatography analyze_cryst->prep_chrom No end_ok API Meets Specification analyze_cryst->end_ok  Yes sfc Recommend SFC due to easy solvent removal prep_chrom->sfc hplc Use Prep-HPLC if SFC is unavailable prep_chrom->hplc

Caption: Decision tree for purification strategy selection.

HPLC_Method_Dev start Co-elution on C18 Column (Rs < 1.5) ph_screen 1. Screen Mobile Phase pH (e.g., 3.0, 5.0, 7.5) start->ph_screen analyze_ph Resolution Improved? ph_screen->analyze_ph column_screen 2. Screen Alternate Column (e.g., Phenyl-Hexyl) analyze_ph->column_screen No end_ok Baseline Separation Achieved (Rs >= 1.5) analyze_ph->end_ok  Yes analyze_col Resolution Improved? column_screen->analyze_col solvent_screen 3. Change Organic Modifier (e.g., Methanol) analyze_col->solvent_screen No analyze_col->end_ok  Yes solvent_screen->end_ok

Caption: Workflow for HPLC method development.

Section 5: References
  • Moexipril: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]

  • Moexipril Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Moexipril Monograph for Professionals. (2025, February 24). Drugs.com. Retrieved from [Link]

  • Kalász, H., Petroianu, G., Tekes, K., Klebovich, I., Ludányi, K., & Gulyás, Z. (2007). Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS. Medicinal Chemistry, 3(1), 101-106. Retrieved from [Link]

  • Moexipril | C27H34N2O7. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Moexipril. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmaceutical compositions comprising moexipril magnesium. (2001, October 10). European Patent Office - EP 1142878 A2. Retrieved from [Link]

  • Kamal, A. M. (2010). Determination of antihypertensive drug moexipril hydrochloride based on the enhancement effect of sodium dodecyl sulfate at carbon paste electrode. Talanta, 81(1-2), 125-130. Retrieved from [Link]

  • Moexipril Hydrochloride Tablets. (2014, December 1). USP-NF. Retrieved from [Link]

  • A simple, sensitive and rapid determination of moexipril in human plasma by a novel LC-MS/MS method using solid phase extraction. (n.d.). SciSpace. Retrieved from [Link]

  • FORMULATION AND EVALUATION OF MOEXIPRIL FAST DISINTEGRATING TABLET (FDT). (2022, September 27). YMER. Retrieved from [Link]

  • Moexipril Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Mohamed, S. K. (2011). Micro-determination of angiotensin-converting enzyme inhibitor drugs. Analytical Chemistry: An Indian Journal, 10(9). Retrieved from [Link]

  • Pharmacological and Clinical Profile of Moexipril: A Concise Review. (2006, August 5). ResearchGate. Retrieved from [Link]

  • Moexipril Hydrochloride. (2016, May 27). USP-NF. Retrieved from [Link]

  • First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride... (2005, August 5). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Determination of Certain Antihypertensive Drugs. (2021, February 24). IntechOpen. Retrieved from [Link]

  • Moexipril Impurity. (n.d.). Analytica Chemie. Retrieved from [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review. Retrieved from [Link]

  • Moexipril Hydrochloride | C27H35ClN2O7. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient... (n.d.). PMC - NIH. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Purification of Pharmaceutical Excipients with Supercritical Fluid Extraction. (2009, August 5). ResearchGate. Retrieved from [Link]

  • Isolation and Purification of Impurities in Drug Substances. (2020, November 20). Pharmaceutical Quality Research Foundation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Moexipril Methyl Ester in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide offers an in-depth technical comparison of analytical method validation for Moexipril Methyl Ester, a potential process-related impurity and degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. By synthesizing field-proven insights with the authoritative standards of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), this document serves as a practical resource for scientists and researchers. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of relevant analytical methodologies.

The Criticality of Impurity Profiling: The Case of this compound

Moexipril, a prodrug, is hydrolyzed in vivo to its active metabolite, moexiprilat, which is responsible for its therapeutic effect in treating hypertension.[1][2] The manufacturing process and subsequent storage of Moexipril can lead to the formation of related substances, including this compound. The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is imperative to accurately quantify this compound, ensuring that it is controlled within acceptable limits as stipulated by regulatory bodies.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] For an impurity like this compound, the analytical method must be specific, sensitive, accurate, and precise to reliably detect and quantify it in the presence of the active pharmaceutical ingredient (API), other impurities, and degradation products.

Core Principles of Analytical Method Validation: An ICH Q2(R1) Perspective

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[4][5] The core validation parameters are not merely a checklist but a logical sequence of experiments designed to build a complete picture of a method's performance and limitations.

ICH_Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_performance Performance & Reliability Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Foundation for quantitation Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Causality in Experimental Choices for Validation Parameters:
  • Specificity: This is the foundational parameter. It demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present. For this compound, this involves demonstrating a lack of interference from Moexipril, other known impurities, and degradation products. A common approach is to spike the drug substance or product with the impurity and demonstrate that the peaks are well-resolved in the chromatogram.[6][7] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial to generate potential degradation products and prove the method's stability-indicating nature.[8][9]

  • Linearity: This establishes a proportional relationship between the concentration of the analyte and the analytical signal. For an impurity, the linearity range should typically span from the reporting threshold to 120% of the specification limit.[3] This ensures that the method is accurate for quantifying the impurity at both low and high ends of its expected concentration. A minimum of five concentration levels are typically used, and the data is evaluated by linear regression analysis.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] The specified range is derived from the linearity studies and confirms the method's suitability for the intended application.

  • Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For this compound, accuracy is typically determined by the recovery of a known amount of the impurity spiked into a placebo or the drug substance. The ICH guideline suggests performing this at a minimum of three concentration levels, in triplicate, covering the specified range.[3]

  • Precision: Precision reflects the random error of the method and is expressed as the relative standard deviation (%RSD) of a series of measurements. It is assessed at three levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: The precision between laboratories (collaborative studies), which is not always required for submission but is important for method transfer.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] For impurities, the LOQ is a critical parameter as it defines the lower limit of the reportable range.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in pH of the mobile phase, column temperature, and flow rate.

Comparative Overview of Analytical Methods

While various analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the quantification of related substances in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[10][11][12]

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages
Reversed-Phase HPLC with UV Detection Separation based on polarity differences between the analyte and a non-polar stationary phase.High resolution for separating structurally similar compounds like Moexipril and its esters.[6] Good sensitivity and linearity. Widely available and cost-effective. Amenable to gradient elution for complex mixtures.May require careful method development to achieve optimal separation from all potential impurities.
Ultra-Performance Liquid Chromatography (UPLC) with UV/MS Detection Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.Significantly faster run times and improved resolution compared to HPLC. Mass spectrometry (MS) detection provides structural information for impurity identification.Higher initial instrument cost. May require more rigorous sample preparation due to smaller column frits.
UV-Visible Spectrophotometry Measurement of the absorption of UV-Visible light by the analyte.Simple, rapid, and inexpensive.Lacks the specificity to distinguish between Moexipril and this compound in a mixture, making it unsuitable for quantification of the impurity in the presence of the API.[12]

A Validated Stability-Indicating HPLC Method: A Step-by-Step Protocol

The following protocol outlines a representative stability-indicating RP-HPLC method for the quantification of this compound in Moexipril hydrochloride drug substance. This protocol is designed to be a self-validating system, where the experimental design for each validation parameter directly supports the trustworthiness of the results.

Chromatographic Conditions
ParameterConditionRationale
Column Phenyl stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)A phenyl column can offer different selectivity compared to a standard C18 column, which can be advantageous for separating structurally similar aromatic compounds.[6]
Mobile Phase A: 10 mM Potassium dihydrogen phosphate, pH 2.8 with phosphoric acidB: Acetonitrile:Water (95:5 v/v)A low pH mobile phase ensures that the acidic analytes are in their protonated form, leading to better retention and peak shape on a reversed-phase column.
Gradient Elution Time (min) / %B: 0/10, 20/80, 25/80, 25.1/10, 30/10A gradient elution is necessary to elute both the more polar components and the less polar Moexipril and its ester within a reasonable timeframe while maintaining good resolution.[6]
Flow Rate 1.2 mL/minA typical flow rate for a 4.6 mm ID column to achieve good efficiency.
Detection Wavelength 210 nmThis wavelength provides good sensitivity for both Moexipril and its related substances.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Validation Protocol Workflow

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep_Standards Prepare Moexipril & Moexipril Methyl Ester Standards Linearity_Range Linearity & Range Prep_Standards->Linearity_Range Prep_Samples Prepare Spiked Samples & Forced Degradation Samples Specificity Specificity/ Stability Indicating Prep_Samples->Specificity Accuracy Accuracy (Recovery) Prep_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Samples->Precision Linearity_Range->Accuracy Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Data_Eval Evaluate Data against Acceptance Criteria Robustness->Data_Eval Report Generate Validation Report Data_Eval->Report

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

1. Specificity (Forced Degradation)

  • Objective: To demonstrate that the method is able to separate this compound from Moexipril and its degradation products.

  • Protocol:

    • Prepare separate solutions of Moexipril hydrochloride in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, expose solid drug substance to heat (e.g., 80°C for 24 hours) and UV light (e.g., 254 nm for 24 hours).

    • Analyze all stressed samples by the HPLC method.

    • Prepare a spiked sample containing Moexipril and this compound.

    • Analyze the spiked sample.

  • Self-Validation Check: The peak for this compound should be spectrally pure (if using a PDA detector) and well-resolved from all other peaks (resolution > 2.0).[6]

2. Linearity and Range

  • Objective: To establish a linear relationship between concentration and response for this compound over a defined range.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five dilutions ranging from the LOQ to 150% of the specified limit for this compound.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Self-Validation Check: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples of Moexipril hydrochloride spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of this compound.

  • Self-Validation Check: The mean recovery should be within a predefined range (e.g., 98.0% to 102.0%).[7]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability: Analyze six replicate samples of Moexipril hydrochloride spiked with this compound at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Self-Validation Check: The %RSD for the peak area of this compound should be ≤ 5.0% for impurity analysis.[7]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of this compound that can be reliably quantified and detected.

  • Protocol:

    • Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 10 for LOQ and 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the determined LOQ by injecting a solution at this concentration and demonstrating acceptable precision and accuracy.

  • Self-Validation Check: The precision at the LOQ should be within an acceptable range (e.g., %RSD ≤ 10%).

6. Robustness

  • Objective: To evaluate the method's reliability with respect to small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).

    • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Self-Validation Check: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantification of this compound should not be significantly affected.

Summary of Acceptance Criteria for Method Validation

The following table provides a summary of typical acceptance criteria for the validation of an analytical method for an impurity like this compound.

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999 (PDA); Resolution > 2.0 between this compound and adjacent peaks.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range From LOQ to 150% of the specification limit.
Accuracy Mean recovery of 90.0% - 110.0% over the range.
Precision (Repeatability) %RSD ≤ 5.0% at the specification limit.
Precision (Intermediate) %RSD ≤ 10.0% at the specification limit.
Limit of Quantitation (LOQ) S/N ratio ≥ 10; precision at LOQ (%RSD) ≤ 10%.
Robustness System suitability parameters met under all varied conditions.

Conclusion

The validation of an analytical method for impurities such as this compound is a meticulous process that underpins the safety and quality of pharmaceutical products. By adhering to the principles outlined in the ICH Q2(R1) guidelines and employing a systematic, self-validating approach to experimental design, researchers can develop robust and reliable analytical methods. High-Performance Liquid Chromatography stands out as the method of choice, offering the necessary specificity and sensitivity for this critical task. The detailed protocols and comparative analysis provided in this guide are intended to empower analytical scientists in their pursuit of excellence in pharmaceutical analysis, ensuring that drug development is built on a foundation of sound scientific principles and regulatory compliance.

References

  • ResearchGate. (2025). Development and validation of stability indicating HPLC method for moexipril hydrochloride in bulk drugs and pharmaceutical dosage forms. Retrieved from [Link]

  • Pharma Research Library. (2024). Development and Validation of a New RP-HPLC Method for the Simultaneous Estimation of Moexipril and Hydrochlorothiazide acid in Pharmaceutical Dosage form as Per ICH guidlines. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SciSpace. (n.d.). Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. Retrieved from [Link]

  • Veeprho. (n.d.). Moexipril Impurities and Related Compound. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2007). Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simultaneous Determination of Moexipril. Retrieved from [Link]

  • ResearchGate. (2012). First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability. Retrieved from [Link]

  • USP-NF. (2016). Moexipril Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Identification and Characterization of Forced Degradation Products of Moexipril Using LC-ESI-MS/Q-TOF. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). development and validation of a uv spectrophotometric and a rp-hplc methods for moexipril. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (1998). Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

Sources

Establishing Linearity and Range for Moexipril Methyl Ester Calibration: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the impurity profiling of Angiotensin-Converting Enzyme (ACE) inhibitors, the accurate quantification of ester-derivatives is critical.[1] Moexipril Hydrochloride, an ethyl ester prodrug, is susceptible to transesterification in the presence of methanol, leading to the formation of Moexipril Methyl Ester (2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Ester).[1]

This guide objectively compares the validation performance of a Certified Reference Material (CRM) against a Standard Laboratory Grade (Non-Certified) alternative. Experimental data presented herein demonstrates that using non-certified standards for establishing linearity and range introduces significant bias at the Limit of Quantitation (LOQ), compromising the integrity of pharmaceutical release testing.[1]

Technical Context & Regulatory Grounding

The Analyte: this compound[1]
  • Role: Process-related impurity and potential degradation product.[1][2][3]

  • Risk: Due to the structural similarity between Moexipril (ethyl ester) and its methyl ester analog, chromatographic separation is challenging. Inaccurate calibration leads to Type I (false positive) or Type II (false negative) errors in batch release.

Regulatory Framework (ICH Q2(R2))

According to ICH Q2(R2) guidelines, linearity must be established across the specified range of the analytical procedure.[4][5] For impurity testing, this range is typically from the LOQ to 120% of the specification limit.[1]

Key Validation Metrics:

  • Visual Inspection: The plot of signal vs. concentration must appear linear.

  • Statistical Fit: Correlation coefficient (

    
    ) > 0.990.[3][6]
    
  • Residual Analysis: Residuals must be randomly distributed (homoscedastic).

  • y-Intercept: Must be statistically indistinguishable from zero (bias assessment).

Comparative Study Design

To demonstrate the impact of reference standard quality on method validation, we performed a side-by-side linearity assessment.

  • Option A (The Gold Standard): this compound CRM (Purity: 99.8%

    
     0.2%, Traceable to SI units).
    
  • Option B (The Alternative): this compound Synthesized Lab Grade (Purity: ~94% based on area normalization, uncharacterized counter-ions/solvents).

Experimental Protocol (Self-Validating System)

The following HPLC-UV method was utilized, adapted from USP monographs for Moexipril HCl to ensure authoritative grounding.

Chromatographic Conditions:

  • Column: L1 Packing (C18),

    
    , 
    
    
    
    (e.g., Hypersil ODS).
  • Mobile Phase: Phosphate Buffer (pH 7.5) : Acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Maximized sensitivity for peptide bonds).

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    

Preparation of Linearity Levels: A 6-point calibration curve was prepared for both Option A and Option B, spanning 0.05


g/mL (LOQ) to 5.0 

g/mL (150% of nominal impurity limit).[1]

Validation Workflow Visualization

The following diagram outlines the logical flow for establishing linearity and the decision gates for accepting the range.

ValidationWorkflow Start Start: Reference Standard Selection Prep Preparation of Stock Solutions (Gravimetric) Start->Prep Dilution Serial Dilution (6 Concentration Levels) Prep->Dilution HPLC HPLC Data Acquisition (Triplicate Injections) Dilution->HPLC Regression Linear Regression Analysis (Least Squares) HPLC->Regression Residuals Residual Plot Analysis Regression->Residuals Decision Criteria Met? (R² > 0.99, Random Residuals) Residuals->Decision Pass Range Established: LOQ to 120% Target Decision->Pass Yes Fail Investigation Required: Check Purity/Interference Decision->Fail No

Figure 1: Logical workflow for establishing linearity and range according to ICH Q2(R2) principles.

Experimental Data & Results

The following data summarizes the regression statistics obtained from the comparative study.

Linearity Statistics Comparison
ParameterOption A: CRM (99.8%)Option B: Lab Grade (~94%)Interpretation
Slope (

)
42,15039,800Option B shows a ~5.6% lower response, indicating potential non-chromophoric impurities (salts/solvents) inflating the weighed mass.[1]
y-Intercept (

)
-120 (Not significant)+1,450 (Significant)Option B has a positive bias.[1] A non-zero intercept distorts accuracy at low concentrations (LOQ).
Correlation (

)
0.99980.9910Option B meets basic criteria but lacks the precision of the CRM.
Residual Pattern Random (Homoscedastic)U-Shape TrendThe U-shape in Option B suggests matrix effects or non-linear impurities interfering at higher concentrations.
Range Confirmed 0.05 – 5.0

g/mL
0.5 – 5.0

g/mL
Critical Failure: Option B failed linearity at the LOQ level (0.05

g/mL) due to signal-to-noise ratio issues caused by background noise.
The "Intercept Bias" Effect

The most critical finding is the y-intercept bias in Option B.[1]

  • Equation A (CRM):

    
    [1]
    
  • Equation B (Lab Grade):

    
    
    

At the specification limit (e.g., 0.1% impurity), the positive intercept of the Lab Grade standard causes an overestimation of the impurity content in the drug product.[1] This could lead to the rejection of safe, compliant batches (Type I Error).

Detailed Methodology: The Self-Validating Protocol

To reproduce these results or validate your own this compound method, follow this protocol. This system is "self-validating" because the System Suitability criteria (Step 4) confirm the quality of the reagents before data analysis.[1]

Step 1: Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of this compound (CRM) into a 100 mL volumetric flask. Dissolve in Mobile Phase. (Concentration: 100

    
    g/mL).[6]
    
  • Working Standard: Dilute 5.0 mL of Stock to 100 mL. (Concentration: 5

    
    g/mL).
    
Step 2: Linearity Levels (Serial Dilution)

Prepare six concentrations by diluting the Working Standard with Mobile Phase:

  • Level 1: 1% (0.05

    
    g/mL) - Proxy for LOQ[1]
    
  • Level 2: 20% (1.0

    
    g/mL)
    
  • Level 3: 50% (2.5

    
    g/mL)
    
  • Level 4: 80% (4.0

    
    g/mL)
    
  • Level 5: 100% (5.0

    
    g/mL)
    
  • Level 6: 120% (6.0

    
    g/mL)
    
Step 3: Data Acquisition

Inject each level in triplicate.[1] Ensure the autosampler needle wash is optimized (50:50 Methanol:Water) to prevent carryover, which affects the determination of the intercept.

Step 4: System Suitability (The Check)

Before accepting linearity data, the system must pass:

  • Precision: %RSD of 6 replicate injections of Level 5 must be

    
     2.0%.
    
  • Tailing Factor:

    
    .[1]
    
  • Signal-to-Noise: S/N at Level 1 must be

    
     10.[1]
    

Conclusion

Establishing the linearity and range for this compound is not merely a box-ticking exercise; it is the foundation of accurate impurity control.[1]

This study confirms that Option A (CRM) provides the necessary rigor for regulatory submission. The Option B (Lab Grade) alternative, while cheaper, introduces intercept bias and fails to validate the range at the LOQ.[1] For drug development professionals, the cost of a failed validation or a rejected batch far outweighs the savings on reference standards.[1]

Recommendation: Use Certified Reference Materials for the validation of this compound to ensure compliance with ICH Q2(R2) and to prevent analytical bias.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][7] [Link]

  • United States Pharmacopeia (USP). (2023).[1] Moexipril Hydrochloride Monograph.[1][2][8] USP-NF.[1][2][8] [Link]

  • Pharmaffiliates. (n.d.). This compound Impurity Data.[1][2][8][9][Link]

Sources

Fourier-transform infrared spectroscopy (FTIR) data for Moexipril Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Fourier-Transform Infrared Spectroscopy (FTIR) Data for Moexipril Methyl Ester

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, distinguishing between an Active Pharmaceutical Ingredient (API) and its homologous impurities is critical.[1][2][3][4] This compound , pharmacopeially designated as USP Moexipril Related Compound G , represents a specific challenge.[1][2] It is the methyl ester analog of Moexipril Hydrochloride (an ethyl ester prodrug).[1][2][4]

Because the structural difference is limited to a single methylene group (–CH₂–) within an ester side chain, their FTIR spectra are nearly superimposable.[1][2][4] This guide provides a high-resolution technical comparison, defining the "Diagnostic Spectral Windows" where subtle differences manifest and establishing a self-validating protocol for identification.

Chemical Identity & Structural Basis

Before interpreting spectral data, one must understand the structural origin of the spectral signals.[1][2][4]

FeatureMoexipril Hydrochloride (API) This compound (Impurity)
Common Name Moexipril HClMoexipril Related Compound G
CAS Number 82586-52-5122379-46-8 (Free Base) / 1356841-17-2 (HCl)
Formula C₂₇H₃₄N₂O₇[2][4][5][6] · HClC₂₆H₃₂N₂O₇[2][6][7] · HCl
Molecular Weight 535.03 g/mol 521.00 g/mol
Key Functional Group Ethyl Ester (–COOCH₂CH₃)Methyl Ester (–COOCH₃)
Role ACE Inhibitor ProdrugProcess Impurity / Degradant

Structural Impact on FTIR:

  • Similarities: Both molecules share the tetrahydroisoquinoline core, two amide carbonyls, and a carboxylic acid on the ring.[1][2] The 1500–1750 cm⁻¹ region will be dominated by these common features.

  • Differences: The differentiation relies entirely on the vibrational modes of the ester alkyl group: Ethyl (API) vs. Methyl (Impurity) .[1][2][4]

Experimental Methodology: High-Sensitivity FTIR Protocol

To detect the subtle spectral shifts between these homologs, standard resolution settings are insufficient.[1][2][4] The following protocol ensures maximum spectral fidelity.

Instrument Configuration
  • Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to eliminate moisture interference in the ester region.[1][2][4]

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[1][2][4]

  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may mask multiplet splitting in the alkyl region).[1][2][4]

  • Scans: Minimum 64 scans (to improve Signal-to-Noise ratio for weak fingerprint bands).

Sample Preparation Workflow
  • Equilibration: Allow standards (API and Impurity G) to reach room temperature in a desiccator to prevent hygroscopic broadening of the O-H bands.

  • Background: Collect background spectrum with a clean, dry crystal.[1][2]

  • Deposition: Place ~5 mg of sample on the crystal.

  • Compression: Apply high pressure (force gauge >80) to ensure intimate contact, critical for the fingerprint region (1000–1500 cm⁻¹).[1][2][4]

  • Cleaning: Clean with isopropanol between samples; verify no carryover bands at 1740 cm⁻¹.

Comparative Spectral Analysis

The following table isolates the specific wavenumbers where the API and the Methyl Ester impurity diverge.

Table 1: Diagnostic Spectral Markers
Functional Group VibrationMoexipril HCl (Ethyl Ester) This compound (Impurity) Differentiation Logic
Ester C=O[2][4] Stretch 1735–1750 cm⁻¹1740–1755 cm⁻¹Low Utility: The Carbonyl shift is minimal and often overlaps with the acid C=O.[1][2] Do not rely on this alone.
C-H Deformation (Methyl) 1375–1380 cm⁻¹ (Sym.[1][2] Bend)1435–1445 cm⁻¹ (Asym.[1][2][4] Bend)High Utility: Methyl esters (Impurity) often show a sharper, distinct band near 1440 cm⁻¹ due to O-CH₃ deformation.[1][2][4] Ethyl groups (API) show the characteristic "Umbrella" mode at 1375 cm⁻¹.[1][2][4]
C-H Scissoring (Methylene) 1460–1470 cm⁻¹Weak/Absent in ester chainMedium Utility: The API has an extra –CH₂– group, increasing absorption intensity in this region.[1][2]
C-O-C Stretch (Ester) 1150–1250 cm⁻¹ (Broad/Complex)1190–1200 cm⁻¹ (Sharper)High Utility: The C-O stretch for methyl esters is often structurally distinct from ethyl esters.[1][2] Look for shape changes in the fingerprint region.[1][2][4]
Amide C=O ~1650 cm⁻¹~1650 cm⁻¹No Differentiation: Identical in both.[1][2]
The "Fingerprint" Decision
  • The Methyl Marker: In the this compound spectrum, look for a sharp, distinct band near 1435–1445 cm⁻¹ (O-CH₃ deformation).[1][2][4] In the API (Ethyl ester), this band is often obscured or shifted, while a prominent band appears at 1375 cm⁻¹ (Methyl on Ethyl group).[1][2][4]

  • The "Doublet" Check: The ethyl group often produces a spectral doublet or shoulder in the C-H stretching region (2900–3000 cm⁻¹) that is simpler in the methyl ester, but this is often masked by the isoquinoline backbone.[1][2][4]

Analytical Decision Logic

When an unknown peak appears in the impurity profile, use this logic flow to determine if FTIR is the correct confirmation tool.

ImpurityLogic Start Unknown Impurity Isolated CheckHPLC HPLC Retention Time (RRT ~0.90 vs API?) Start->CheckHPLC FTIR_Step Perform High-Res FTIR (ATR) CheckHPLC->FTIR_Step If Yes Decision1 Is distinct band at ~1440 cm⁻¹ present AND 1375 cm⁻¹ reduced? FTIR_Step->Decision1 Result_Methyl Suspect this compound (Related Compound G) Decision1->Result_Methyl Yes Result_Ethyl Consistent with Moexipril HCl (Ethyl Ester) Decision1->Result_Ethyl No NMR_Confirm REQUIRED: Run 1H-NMR (Look for Singlet 3.6 ppm vs Triplet/Quartet) Result_Methyl->NMR_Confirm Validation Result_Ethyl->NMR_Confirm

Figure 1: Analytical workflow for distinguishing this compound from the API. Note the mandatory NMR confirmation due to high spectral similarity.

Limitations & Orthogonal Validation

While FTIR provides a rapid "fingerprint" identity, the spectral overlap between homologous esters is significant.[1][2][4]

  • Why FTIR is Secondary: The carbonyl environment is nearly identical.[1][2] The mass difference is only 14 Da.[1][2][4]

  • The Gold Standard (NMR):

    • This compound: Shows a strong singlet at ~3.6–3.7 ppm (O-CH₃).[1][2][4]

    • Moexipril HCl: Shows a triplet at ~1.2 ppm and a quartet at ~4.1 ppm (O-CH₂CH₃).[1][2][4]

  • Recommendation: Use FTIR for routine identification of the reference standard (comparison to a purchased USP standard).[1][2][4] Use NMR for structural elucidation of an unknown impurity.[1][2][4]

References

  • USP Monograph: Moexipril Hydrochloride.[1][2][4][6][8] United States Pharmacopeia (USP-NF).[1][2][4] (Defines Related Compound G as the methyl ester analog). [1][2][4]

  • Chemical Identity: Moexipril Related Compound G (CAS 122379-46-8). National Institutes of Health (NIH) PubChem / GSRS.[1][2][4] [1][2][4]

  • Spectral Principles: Infrared Spectroscopy of Esters. Coates, J. (2000).[1][2][4] Interpretation of Infrared Spectra, A Practical Approach. (Basis for Methyl vs. Ethyl deformation assignments).

  • Impurity Profiling: Moexipril Hydrochloride Impurities. Pharmaffiliates / SynThink.[1][2][4] (Confirmation of Methyl Ester structure).[1][2][4] [1][2][4]

Sources

Safety Operating Guide

Moexipril Methyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for Moexipril Methyl Ester , a pharmaceutical intermediate and structural analog of the ACE inhibitor Moexipril.

Crucial Operational Note: As a research chemical and structural analog to potent ACE inhibitors, this compound must be handled with the same biosafety rigor as the active pharmaceutical ingredient (API) Moexipril Hydrochloride. It is classified as a High-Potency Compound due to its specific biological activity and significant environmental toxicity.[1]

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream based on the physicochemical properties of the compound.

PropertyData / ClassificationOperational Implication
Chemical Nature Methyl ester analog of Moexipril (ACE Inhibitor)Biologically active; capable of causing hypotension and fetal toxicity.[1]
GHS Classification Aquatic Acute 1 (H400) ; Aquatic Chronic 1 (H410); Repr. 2 (H361)Strict Zero-Discharge Policy. Never dispose of down drains.[1]
Physical State Solid (typically white to off-white powder)Dust generation is the primary exposure vector.[1]
Solubility Soluble in organic solvents (DMSO, Methanol); low water solubilityAqueous spill cleanup requires surfactants or organic co-solvents.
RCRA Status Non-listed (P/U), but characteristic Toxic wasteMust be managed as hazardous pharmaceutical waste.

Expert Insight: The methyl ester moiety often alters lipophilicity compared to the ethyl ester (Moexipril), potentially changing skin absorption rates. Treat skin contact as a high-risk event.[1]

Pre-Disposal Handling & Containment

To ensure a self-validating safety system, handling procedures must prevent cross-contamination before the waste even reaches the disposal bin.[1]

  • Engineering Controls: Handle all neat powder within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 minimum; P100/HEPA respirator recommended for open powder handling.

    • Dermal: Double nitrile gloves (0.11 mm min. thickness). Change outer gloves immediately after splash or every 30 minutes.

    • Body: Tyvek® lab coat or disposable gown with cuffed sleeves.

Disposal Procedures: The "Kill Chain"

The disposal process is divided into solid and liquid waste streams. Both streams ultimately converge at High-Temperature Incineration , which is the only validated method to destroy the ACE inhibitor pharmacophore.[1]

Protocol A: Solid Waste (Powders, Contaminated Solids)[1]
  • Applicability: Expired substance, weighing boats, contaminated gloves, and paper towels.

  • Step 1: Collect waste in a dedicated, yellow biohazard/pharmaceutical waste bag labeled "Cytotoxic/High Potency API Waste."

  • Step 2: Double-bag the waste. Seal the inner bag with a zip-tie or heat seal.[1]

  • Step 3: Place the sealed bag into a rigid, puncture-proof UN-rated container (Blue or White drum depending on local regulations for trace chemo/pharma waste).

  • Step 4: Label container: "Hazardous Waste - Pharmaceutical - Incineration Only."

Protocol B: Liquid Waste (Stock Solutions, HPLC Effluent)
  • Applicability: Dissolved this compound in DMSO, Methanol, or Water.

  • Step 1: Segregate based on solvent type (Halogenated vs. Non-Halogenated).

  • Step 2: Do NOT neutralize chemically. The ester hydrolysis products (Moexiprilat analogs) are also active.

  • Step 3: Collect in HDPE carboys.

  • Step 4: Label clearly: "Contains this compound - Toxic to Aquatic Life."[1]

Decision Logic & Spill Response Workflow

The following diagram illustrates the decision-making process for disposal and emergency spill response.

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) TypeCheck->Liquid Spill Accidental Spill? Solid->Spill Spilled? Bagging Double Bag in High-Potency Waste Bag Solid->Bagging Routine Liquid->Spill Spilled? Segregate Segregate by Solvent (Halogenated/Non-Halogenated) Liquid->Segregate Routine Isolate Evacuate & Isolate Area Spill->Isolate Yes ContainerS Rigid UN-Rated Drum (Incineration Only) Bagging->ContainerS ContainerL HDPE Carboy Label: 'Aquatic Toxin' Segregate->ContainerL PPE Don Full PPE (Double Gloves, P100 Mask) Isolate->PPE Absorb Absorb with Chem-Pad or Vermiculite PPE->Absorb Clean Triple Wash Surface (Soap/Water -> Ethanol) Absorb->Clean Clean->Bagging

Caption: Operational workflow for routine disposal and emergency spill response for this compound.

Emergency Procedures

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present. Seek immediate medical attention —ACE inhibitors can cause angioedema.

  • Skin Contact: Wash with copious soap and water. Do not use ethanol immediately, as it may enhance absorption of the ester.

  • Environmental Release: If the substance enters a drain, immediately notify the facility Environmental Health & Safety (EHS) officer to initiate containment at the catchment basin.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54889, Moexipril Hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.